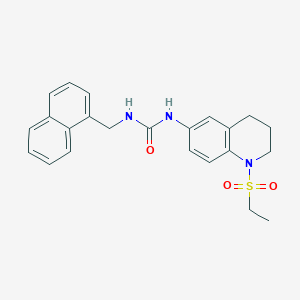
1-(1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(naphthalen-1-ylmethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(naphthalen-1-ylmethyl)urea is a useful research compound. Its molecular formula is C23H25N3O3S and its molecular weight is 423.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(naphthalen-1-ylmethyl)urea is a synthetic compound that belongs to the class of substituted ureas. Its unique structure combines a tetrahydroquinoline core with an ethylsulfonyl group and a naphthalenylmethyl moiety, which may contribute to its biological activity. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The ethylsulfonyl group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, potentially leading to inhibition or activation of specific biochemical pathways. The tetrahydroquinoline core enhances binding affinity due to its ability to interact with hydrophobic regions in target proteins.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Anticancer Activity : Studies suggest that derivatives of tetrahydroquinoline possess cytotoxic effects against various cancer cell lines. The mechanism may involve apoptosis induction and cell cycle arrest.
- Neuropharmacological Effects : Compounds in this class have shown potential in modulating neurotransmitter systems, particularly serotonin (5-HT) receptors. This suggests a possible application in treating psychiatric disorders such as anxiety and depression .
- Anti-inflammatory Properties : Some studies indicate that these compounds may reduce inflammation through the inhibition of pro-inflammatory cytokines and pathways.
Anticancer Research
A study published in Cancer Letters reported that tetrahydroquinoline derivatives demonstrated significant cytotoxicity against human breast cancer cells (MCF-7) and prostate cancer cells (PC3). The compound induced apoptosis via the intrinsic pathway by activating caspases 3 and 9.
Neuropharmacological Studies
Research published in European Journal of Pharmacology evaluated the effects of similar compounds on anxiety-like behaviors in rodent models. The results indicated that these compounds could reduce anxiety levels significantly compared to control groups, possibly through 5-HT receptor modulation.
Anti-inflammatory Activity
In vitro studies have shown that related sulfonamide derivatives inhibit the production of nitric oxide (NO) in macrophages stimulated by lipopolysaccharides (LPS), suggesting a potential mechanism for their anti-inflammatory effects .
Comparative Analysis with Similar Compounds
A comparison of this compound with other related compounds highlights its unique properties:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinoline | Methyl group instead of ethyl | Moderate anticancer activity |
| 1-(Ethylsulfonyl)-1,2,3,4-tetrahydroisoquinoline | Isoquinoline core | Neuropharmacological effects |
| 1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-ol | Hydroxyl group instead of amine | Enhanced solubility but reduced potency |
特性
IUPAC Name |
1-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-3-(naphthalen-1-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3S/c1-2-30(28,29)26-14-6-10-18-15-20(12-13-22(18)26)25-23(27)24-16-19-9-5-8-17-7-3-4-11-21(17)19/h3-5,7-9,11-13,15H,2,6,10,14,16H2,1H3,(H2,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHWPBEYOEZFSCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)NCC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














